Indican

Descripción general

Descripción

Indican es un compuesto orgánico incoloro que se encuentra naturalmente en las plantas del género IndigoferaThis compound es un precursor del tinte índigo, que ha tenido una importancia histórica para el teñido de textiles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Indican se puede sintetizar mediante la hidrólisis enzimática del glucósido de indoxil. El proceso implica la conversión de triptófano a indol por bacterias intestinales, seguido de la conversión de indol a 3-hidroxi indol (indoxil o this compound) en el hígado, donde se conjuga con ácido sulfúrico o ácido glucurónico .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de plantas de Indigofera. Las hojas de estas plantas se fermentan para liberar indoxil del this compound. Este indoxil se oxida luego con el aire para formar tinte índigo .

Tipos de reacciones:

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan agua y enzimas para hidrolizar this compound.

Oxidación: Se utiliza oxígeno atmosférico u otros agentes oxidantes suaves para oxidar el indoxil a índigo.

Principales productos:

Hidrólisis: β-D-glucosa e indoxil.

Oxidación: Tinte índigo.

Aplicaciones Científicas De Investigación

Sustainable Dyeing Processes

Overview

The traditional dyeing of denim with indigo involves environmentally harmful processes that require harsh chemicals. Recent research has highlighted the potential of using indican as a more sustainable alternative.

Case Study: Chemoenzymatic Synthesis of this compound

A study published in Nature demonstrated that this compound can be synthesized enzymatically from indoxyl, significantly reducing environmental impacts associated with conventional dyeing methods. The engineered enzyme PtUGT1 was used to produce this compound efficiently, allowing for a light-driven dyeing process that eliminates the need for reducing agents .

Environmental Impact

The transition to this compound-based dyeing could reduce global CO2 emissions by approximately 3.5 megatonnes annually, given the current production levels of indigo for denim . This shift not only benefits the environment but also protects workers from exposure to toxic chemicals used in traditional dyeing processes.

| Parameter | Traditional Indigo Dyeing | This compound Dyeing |

|---|---|---|

| Chemicals Used | Harsh reducing agents | Mild conditions |

| CO2 Emissions | High | Reduced by 3.5 megatonnes |

| Worker Safety | Risky | Safer |

| Cost Target | 5 USD/kg | <12 USD/kg |

Medical Diagnostics

This compound as a Biomarker

this compound levels in urine have been studied as potential biomarkers for various health conditions, particularly malabsorption syndromes. Elevated levels of this compound can indicate poor protein digestion and intestinal dysbiosis .

Case Study: this compound Excretion in Elderly Patients

Research indicated that elderly hospitalized patients often excrete higher concentrations of this compound compared to younger individuals. This finding suggests that this compound testing could serve as a sensitive tool for monitoring digestive efficiency and health status in this demographic .

| Population Group | This compound Levels | Health Implications |

|---|---|---|

| Elderly Patients | High | Possible malabsorption |

| Young Individuals | Normal | Healthy protein digestion |

Agricultural Research

This compound Production in Tissue Cultures

Recent studies have investigated the production of this compound in tissue cultures of Indigofera species, which are known for their natural indigo production. These studies aim to optimize conditions for high yields of this compound, which can be utilized not only for dye production but also for its potential antibacterial and anticancer properties .

Case Study: Tissue Culture Optimization

A preliminary study explored various treatments to induce callus formation in Indigofera suffruticosa, resulting in significant accumulation of this compound. This research lays the groundwork for developing efficient protocols for large-scale production of this compound from plant tissues .

Mecanismo De Acción

Indican ejerce sus efectos a través de su conversión a indoxil y posterior oxidación a índigo. La hidrólisis enzimática de this compound libera indoxil, que luego se oxida para formar tinte índigo. Este proceso implica la acción de enzimas como la indoxil esterasa y la participación de vías moleculares relacionadas con el metabolismo del triptófano .

Compuestos similares:

Isatan B: Otro precursor del tinte índigo, similar a this compound en su papel en la síntesis del índigo.

Sulfato de indoxil: Un metabolito del indoxil, similar a this compound en su vía metabólica.

Singularidad: this compound es único por su ocurrencia natural en plantas de Indigofera y su importancia histórica como precursor del tinte índigo. Su papel en el metabolismo del triptófano y su potencial diagnóstico en medicina también lo distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Isatan B: Another precursor to indigo dye, similar to indican in its role in indigo synthesis.

Indoxyl sulfate: A metabolite of indoxyl, similar to this compound in its metabolic pathway.

Uniqueness: this compound is unique in its natural occurrence in Indigofera plants and its historical significance as a precursor to indigo dye. Its role in the metabolism of tryptophan and its diagnostic potential in medicine also distinguish it from other similar compounds .

Actividad Biológica

Indican, chemically known as indoxyl-β-glucoside, is a compound found in various plants, notably in Isatis tinctoria (woad) and Persicaria tinctoria. This article explores the biological activity of this compound, focusing on its applications in dyeing processes, potential therapeutic effects, and its biochemical pathways.

Overview of this compound

This compound serves primarily as a precursor to indigo, a dye that has been used for centuries. The conversion of this compound to indigo occurs through enzymatic hydrolysis followed by oxidation. This process can be harnessed in sustainable textile dyeing methods, reducing the environmental impact associated with traditional dyeing techniques.

Biological Activities

1. Enzymatic Conversion and Dyeing Applications

Recent research highlights the enzymatic cleavage of this compound into indoxyl, which can then be oxidized to form indigo. This process is significant for the textile industry as it offers a more sustainable method for dyeing denim. The enzymatic reaction utilizes β-glucosidases from various sources, including Secale cereale and Thermotoga maritima, to facilitate this transformation under mild conditions .

| Enzyme Source | Activity | Conditions |

|---|---|---|

| Secale cereale | β-glucosidase activity | Mild pH and temperature |

| Thermotoga maritima | β-glucosidase activity | Thermophilic conditions |

This method not only reduces the need for harsh chemicals but also enhances the efficiency of dye uptake in textiles.

2. Therapeutic Potential

This compound and its derivatives have been investigated for their potential health benefits. Studies on Isatis tinctoria have shown that compounds derived from this compound possess anti-inflammatory, antiviral, and anticancer properties . The biological activities attributed to these compounds include:

- Antiviral Effects : Compounds derived from this compound have demonstrated efficacy against certain viral infections.

- Anti-inflammatory Properties : this compound has been noted for its ability to modulate inflammatory pathways.

- Antioxidant Activity : The presence of phenolic compounds linked to this compound contributes to its antioxidant properties.

Case Study 1: Sustainable Dyeing Process

A recent study evaluated the economic viability of using this compound in denim dyeing. By employing enzyme engineering techniques, researchers developed a method that allows for continuous processing of this compound into indigo directly on the fabric. This approach significantly reduces costs and environmental impact compared to traditional methods .

Case Study 2: Pharmacological Investigations

In pharmacological studies involving Isatis tinctoria, researchers found that extracts containing this compound exhibited significant cytotoxic effects on cancer cell lines. The study concluded that these extracts could serve as a basis for developing new anticancer therapies .

Research Findings Summary

Research indicates that this compound has diverse biological activities with significant implications for both industrial applications and health sciences. Key findings include:

- Sustainability in Textile Industry : The enzymatic conversion of this compound provides an eco-friendly alternative for dye production.

- Health Benefits : this compound's derivatives show promise in treating inflammation and viral infections, warranting further exploration into their pharmacological potential.

Propiedades

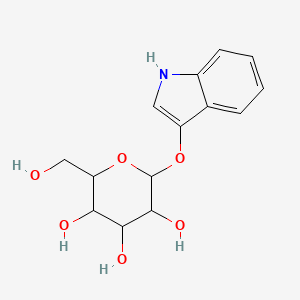

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARCVCWNFACQC-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903997 | |

| Record name | Indoxyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-60-5 | |

| Record name | Indoxyl-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican (plant indican) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indican | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.